(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
CAS No.: 58520-45-9
Cat. No.: VC8126005
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58520-45-9 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+ |
| Standard InChI Key | ZWMPRHYHRAUVGY-IYBDPMFKSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N)N |
| SMILES | COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Configuration
The compound’s IUPAC name, (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, reflects its meso stereochemistry, where the R and S configurations at carbons 1 and 2 create an internal plane of symmetry. This structural feature eliminates optical activity despite the presence of stereocenters . The meso form is corroborated by its InChIKey (ZWMPRHYHRAUVGY-CIGSNUJCBV) , which encodes the relative stereochemistry.
The molecular structure comprises two 4-methoxyphenyl groups attached to a central ethane-1,2-diamine backbone. The methoxy substituents at the para positions of the benzene rings influence electronic properties, enhancing solubility in polar solvents . The SMILES notation explicitly denotes the stereochemistry and protonation state .
Crystallographic and Spectroscopic Data
X-ray crystallography data are absent in the provided sources, but infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy insights can be inferred from analogous compounds. For example, the ligand in exhibits IR peaks at 3157 cm⁻¹ (N–H stretch) and 1641 cm⁻¹ (C=N stretch), suggesting similar vibrational modes for the amine and imine groups in related structures.
Physicochemical Properties
Thermal and Physical Parameters
Key thermal properties include:
The compound’s density (1.135 g/cm³) and refractive index (116° at , MeOH) suggest moderate compactness and optical activity despite its meso form.
Solubility and Partitioning
The ACD/LogP value of 1.43 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol or dichloromethane. The polar surface area (18.46 Ų) further supports limited aqueous solubility, aligning with its storage in dry environments .
Analytical and Functional Applications
Fluorogenic Detection of Carbohydrates
(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine serves as a fluorogenic reagent for reducing carbohydrates, enabling sensitive detection in analytical chemistry . Upon reaction with reducing sugars, the diamine forms fluorescent derivatives, facilitating quantification via fluorescence spectroscopy. This application leverages the compound’s primary amine groups, which undergo Schiff base formation with carbonyl moieties in sugars .
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